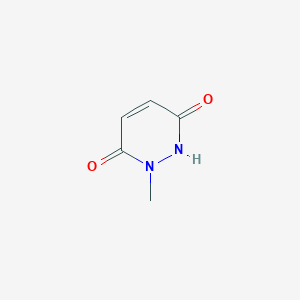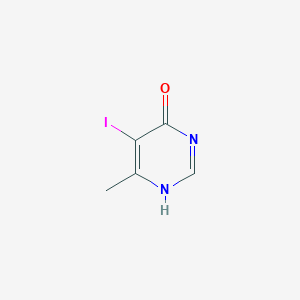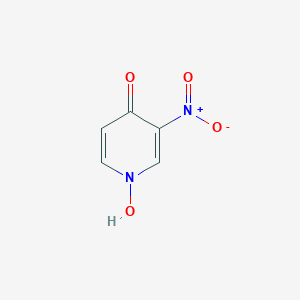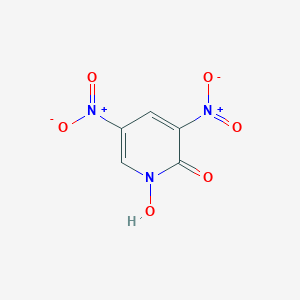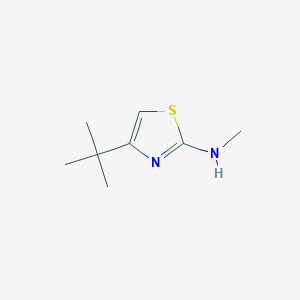
4-t-Butyl-2-(méthylamino)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-tert-butyl-N-methyl-1,3-thiazol-2-amine” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising structure in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Molecular Structure Analysis
The molecular formula of “4-tert-butyl-N-methyl-1,3-thiazol-2-amine” is C7H12N2S . Its average mass is 156.249 Da and its monoisotopic mass is 156.072113 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-butyl-N-methyl-1,3-thiazol-2-amine” include a density of 1.1±0.1 g/cm3, a boiling point of 253.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.1±3.0 kJ/mol and its flash point is 106.9±18.7 °C .Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine is not fully understood. It is believed that the compound acts as a catalyst in the reaction by forming a complex with the reactants, which then facilitates the reaction. The catalytic activity of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine is thought to be due to its ability to form hydrogen bonds with the reactants, which increases the reactivity of the reactants and promotes the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine are not fully understood. However, some studies have suggested that 4-tert-butyl-N-methyl-1,3-thiazol-2-amine may have anti-inflammatory and anti-cancer properties. Additionally, 4-tert-butyl-N-methyl-1,3-thiazol-2-amine has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, 4-tert-butyl-N-methyl-1,3-thiazol-2-amine is a relatively stable compound and is not easily degraded by environmental factors. However, 4-tert-butyl-N-methyl-1,3-thiazol-2-amine is a volatile compound and must be handled with care in the laboratory.
Orientations Futures
Future research on 4-tert-butyl-N-methyl-1,3-thiazol-2-amine may focus on the development of new synthetic methods for the production of the compound. Additionally, further research may be conducted to further elucidate the mechanism of action of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine and to explore its potential applications in the synthesis of various compounds. Additionally, further research may be conducted to further explore the biochemical and physiological effects of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine and to determine its potential therapeutic applications. Finally, further research may be conducted to explore the potential environmental and toxicological implications of 4-tert-butyl-N-methyl-1,3-thiazol-2-amine.
Méthodes De Synthèse
4-tert-butyl-N-methyl-1,3-thiazol-2-amine is synthesized through a reaction of N-methyl-2-amino-1,3-thiazole and tert-butyl bromide. The reaction is carried out in an inert atmosphere and is typically performed at a temperature range of 120-140°C. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
Chimie médicinale
4-t-Butyl-2-(méthylamino)thiazole: a été exploré pour son potentiel en chimie médicinale en raison des activités biologiques associées aux dérivés du thiazole. Ces composés ont été étudiés pour leurs propriétés antibactériennes, antifongiques, anti-inflammatoires et antitumorales . La possibilité de modifier le cycle thiazole avec différents substituants permet le développement de nouveaux médicaments aux effets biologiques ciblés.
Propriétés
IUPAC Name |
4-tert-butyl-N-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)6-5-11-7(9-4)10-6/h5H,1-4H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEALBPIDYISVSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400303 |
Source


|
| Record name | 4-tert-butyl-N-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82202-31-1 |
Source


|
| Record name | 4-tert-butyl-N-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)

